Enclomiphene Citrate's Binding Affinity for Estrogen Receptors: A Technical Guide
Enclomiphene Citrate's Binding Affinity for Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene (B195052) citrate (B86180), the E-stereoisomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that exhibits antagonist properties at the estrogen receptor (ER). This technical guide provides a comprehensive overview of the binding affinity of enclomiphene citrate for the two main estrogen receptor subtypes, ERα and ERβ. The document summarizes the available quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals involved in the study and development of SERMs.
Introduction
Enclomiphene citrate is a non-steroidal triphenylethylene (B188826) derivative that functions as an estrogen receptor antagonist.[1][2] Its primary mechanism of action involves competitive binding to estrogen receptors, thereby modulating the transcriptional activity of these receptors.[3] This modulation is tissue-specific, leading to a complex pharmacological profile.[4] In the hypothalamus, enclomiphene's antagonistic action on ERs disrupts the negative feedback loop of estrogen, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH).[5][6] This, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately increasing testosterone (B1683101) production in men.[1][7] Understanding the specific binding affinities of enclomiphene for ERα and ERβ is crucial for elucidating its mechanism of action and predicting its physiological effects.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The available quantitative data for enclomiphene citrate's binding to estrogen receptors is summarized below.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| Enclomiphene | Estrogen Receptor Alpha (ERα) | In vitro pharmacology assay | IC50 | 4.56 nM | IUPHAR/BPS Guide to PHARMACOLOGY[8] |
| Enclomiphene | Estrogen Receptor Alpha (ERα) | Competitive Radioligand Binding Assay | Ki | Data Not Available | - |
| Enclomiphene | Estrogen Receptor Beta (ERβ) | Not Specified | IC50 | Data Not Available | - |
| Enclomiphene | Estrogen Receptor Beta (ERβ) | Not Specified | Ki | Data Not Available | - |
Note: Despite extensive searches of scientific literature and databases, specific Ki values for ERα and quantitative binding affinity data (IC50 and Ki) for ERβ for enclomiphene citrate were not publicly available at the time of this report.
A study investigating the antitumor activity of enclomiphene analogs in MCF-7 human mammary carcinoma cells, which primarily express ERα, reported a relative binding affinity (RBA) for the nuclear estrogen receptor (RE) of 2% compared to estradiol (B170435) (100%).[9]
Experimental Protocols
The determination of binding affinity is performed through various in vitro assays. The following sections describe the general methodologies for key experiments used to assess the interaction of compounds like enclomiphene citrate with estrogen receptors.
Competitive Radioligand Binding Assay
This assay is a standard method to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor with high affinity.
Objective: To determine the IC50 and subsequently the Ki of enclomiphene citrate for ERα and ERβ.
Materials:
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Purified recombinant human ERα or ERβ or cell lysates/membrane preparations containing the receptor.
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Radiolabeled ligand (e.g., [³H]-Estradiol).
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Enclomiphene citrate.
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Assay buffer (e.g., Tris-HCl buffer with additives).
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Glass fiber filters.
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Scintillation fluid and counter.
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Filtration apparatus.
Methodology:
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Preparation of Reagents: A dilution series of enclomiphene citrate is prepared in the assay buffer. The radiolabeled ligand is diluted to a concentration typically at or below its dissociation constant (Kd). The receptor preparation is diluted to a suitable concentration.[8]
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Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of enclomiphene citrate.[8]
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Controls:
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Total Binding: Wells containing only the receptor preparation and the radiolabeled ligand.
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Non-specific Binding: Wells containing the receptor, radiolabeled ligand, and a high concentration of an unlabeled ligand known to bind to the receptor, to saturate all specific binding sites.
-
-
Incubation: The reaction is initiated by adding the receptor preparation to all wells. The plate is then incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[8]
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Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.[8]
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Quantification: The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.[8]
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Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of enclomiphene citrate. The IC50 value is determined from this curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Estrogen Receptor Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.
Objective: To determine if enclomiphene citrate acts as an antagonist of ERα- and/or ERβ-mediated gene transcription.
Materials:
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Mammalian cell line (e.g., MCF-7, which endogenously express ERα, or HEK293).[8]
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ERα or ERβ expression vector (if the cell line does not endogenously express the receptor).
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Estrogen Response Element (ERE)-driven luciferase reporter vector.[8]
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Transfection reagent.
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17β-estradiol (E2) as the agonist.
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Enclomiphene citrate.
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Luciferase assay reagent.
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Luminometer.
Methodology:
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Cell Seeding and Transfection: Cells are seeded in a multi-well plate. They are then co-transfected with the ERE-luciferase reporter vector and the appropriate ER expression vector (if necessary).[8] A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
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Treatment: After a recovery period, the cells are treated with a known concentration of E2 (to stimulate ER-mediated transcription) in the presence of varying concentrations of enclomiphene citrate. Control wells receive E2 alone or vehicle.
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Incubation: The cells are incubated for a period sufficient to allow for gene expression and accumulation of the luciferase enzyme.
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Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the luciferase substrate.
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Data Analysis: The luciferase activity is normalized to the control reporter activity (if used). The results are expressed as a percentage of the maximal E2-induced activity. The IC50 value for the antagonist activity of enclomiphene citrate can be determined by plotting the normalized luciferase activity against the log concentration of enclomiphene citrate.
Signaling Pathways
Enclomiphene citrate exerts its effects by competitively inhibiting the binding of endogenous estrogens to ERα and ERβ. This antagonism primarily affects the classical genomic signaling pathway of estrogen receptors.
Classical Genomic Estrogen Receptor Signaling Pathway
In the absence of a ligand, estrogen receptors are located in the cytoplasm or nucleus in an inactive complex with heat shock proteins (HSPs).
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Ligand Binding: Estrogen (e.g., estradiol) diffuses into the cell and binds to the ligand-binding domain (LBD) of the ER.
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Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to the dissociation of HSPs and receptor dimerization (homodimers ERα/ERα or ERβ/ERβ, or heterodimers ERα/ERβ).
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Nuclear Translocation and DNA Binding: The ER dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
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Transcriptional Regulation: The DNA-bound ER dimer recruits co-activator or co-repressor proteins, which modulate the transcription of target genes, leading to changes in protein synthesis and cellular function.
Enclomiphene citrate, as an antagonist, binds to the ER but induces a conformational change that prevents the recruitment of co-activators, thereby inhibiting gene transcription.
Conclusion
Enclomiphene citrate is a potent antagonist of the estrogen receptor alpha, with a reported IC50 of 4.56 nM. While quantitative binding data for ERβ is currently lacking in the public domain, its established mechanism of action involves the competitive inhibition of estrogen binding to both ER subtypes, leading to the modulation of gene transcription. The primary therapeutic effect of enclomiphene in treating secondary male hypogonadism is mediated through its antagonist activity at the hypothalamic level, restoring the normal function of the hypothalamic-pituitary-gonadal axis. Further research is warranted to fully characterize the binding kinetics and affinity of enclomiphene citrate for ERβ to provide a more complete understanding of its pharmacological profile and tissue-specific effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field.
References
- 1. news-medical.net [news-medical.net]
- 2. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. valhallavitality.com [valhallavitality.com]
- 5. Enclomifene - Wikipedia [en.wikipedia.org]
- 6. Enclomiphene Citrate | C32H36ClNO8 | CID 6420009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
